molecular formula C21H21N3O4S B2938842 2-((2,5-Dioxo-1-(4-(piperidin-1-yl)phenyl)pyrrolidin-3-yl)thio)nicotinic acid CAS No. 847241-31-0

2-((2,5-Dioxo-1-(4-(piperidin-1-yl)phenyl)pyrrolidin-3-yl)thio)nicotinic acid

Cat. No.: B2938842
CAS No.: 847241-31-0
M. Wt: 411.48
InChI Key: JSSFAJRBEFSZNO-UHFFFAOYSA-N
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Description

2-((2,5-Dioxo-1-(4-(piperidin-1-yl)phenyl)pyrrolidin-3-yl)thio)nicotinic acid is a synthetic compound featuring a pyrrolidinone core substituted with a 4-(piperidin-1-yl)phenyl group at the 1-position and a thio-linked nicotinic acid moiety at the 3-position. This structure combines a polar nicotinic acid group, a sulfur-containing linker, and a bulky aromatic substituent with a basic piperidine ring.

Properties

IUPAC Name

2-[2,5-dioxo-1-(4-piperidin-1-ylphenyl)pyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c25-18-13-17(29-19-16(21(27)28)5-4-10-22-19)20(26)24(18)15-8-6-14(7-9-15)23-11-2-1-3-12-23/h4-10,17H,1-3,11-13H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSFAJRBEFSZNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)N3C(=O)CC(C3=O)SC4=C(C=CC=N4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2,5-Dioxo-1-(4-(piperidin-1-yl)phenyl)pyrrolidin-3-yl)thio)nicotinic acid is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, supported by case studies and research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a pyrrolidine ring, a piperidine moiety, and a nicotinic acid derivative. Its molecular formula is C19H20N2O4SC_{19}H_{20}N_2O_4S, with a molecular weight of approximately 372.44 g/mol. The presence of sulfur in the thio group and the multiple functional groups contribute to its biological properties.

Table 1: Structural Features of the Compound

ComponentDescription
Pyrrolidine RingContains dioxo functional groups
Piperidine MoietyContributes to receptor binding
Nicotinic AcidEnhances biological activity
Thio GroupImparts unique chemical properties

Antimicrobial Activity

Research has indicated that derivatives of pyrrolidine and piperidine exhibit significant antimicrobial properties. In vitro studies have shown that similar compounds can inhibit the growth of various bacteria and fungi. For example, compounds with structural similarities demonstrated minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Efficacy

In one study, a series of piperidine derivatives were synthesized and tested for their antibacterial activity. The results indicated that modifications on the piperidine ring significantly influenced the antimicrobial efficacy, with some compounds achieving MIC values as low as 4.69 µM against Bacillus subtilis .

Antifungal Activity

The compound also shows promise in antifungal applications. Similar pyrrolidine derivatives have been evaluated for their antifungal properties against Candida albicans, yielding MIC values between 16.69 to 78.23 µM . This suggests that modifications to the structure can enhance antifungal potency.

The proposed mechanism of action for these compounds involves interaction with specific biological targets, including G-protein coupled receptors (GPCRs). The binding affinity to these receptors can lead to downstream effects such as altered intracellular calcium levels, which may contribute to their biological activities .

Table 2: Biological Activity Summary

Activity TypeTarget OrganismsMIC Range (µM)
AntibacterialStaphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025
AntifungalCandida albicans16.69 - 78.23

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Features
2-((2,5-Dioxo-1-(4-(piperidin-1-yl)phenyl)pyrrolidin-3-yl)thio)nicotinic acid 4-(Piperidin-1-yl) C₂₀H₂₃N₃O₄S* ~413.46 Bulky basic substituent; potential for enhanced solubility in acidic media.
2-((2,5-Dioxo-1-(p-tolyl)pyrrolidin-3-yl)thio)nicotinic acid p-Methyl (4-methylphenyl) C₁₈H₁₆N₂O₄S ~372.39 Lipophilic methyl group; may improve membrane permeability.
2-((2,5-Dioxo-1-(o-tolyl)pyrrolidin-3-yl)thio)nicotinic acid o-Methyl (2-methylphenyl) C₁₈H₁₆N₂O₄S ~372.39 Ortho-substitution introduces steric hindrance; may affect binding affinity.
2-((1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid 4-Ethoxy C₁₈H₁₆N₂O₅S 372.39 Electron-donating ethoxy group; may enhance aromatic π-system interactions.

Functional Implications of Substituents

  • Its bulkiness may also enhance binding to hydrophobic pockets in enzymes or receptors .
  • Methyl Groups (p-tolyl and o-tolyl Analogs): Para-methyl (): Increases lipophilicity, favoring passive diffusion across membranes. However, reduced polarity may limit solubility in aqueous environments .
  • Ethoxy Group () : The ethoxy substituent’s oxygen atom may participate in hydrogen bonding or dipole-dipole interactions, improving target engagement. Its electron-donating nature could also stabilize charge-transfer interactions .

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